Bisphenol A Dibenzyl Ether-13C12
Description
Significance of Stable Isotope Labeling in Quantitative Chemical Analysis
In quantitative chemical analysis, particularly when combined with mass spectrometry, stable isotope-labeled (SIL) compounds are transformative. musechem.comnih.gov They are primarily used in a technique called isotope dilution mass spectrometry (IDMS), which is considered a method of the highest metrological standing. wikipedia.orgnih.gov This technique involves adding a known quantity of an isotope-labeled version of the analyte (the substance being measured) to a sample. wikipedia.org This labeled compound, often referred to as an internal standard, is chemically and physically almost identical to the unlabeled analyte. imreblank.chresearchgate.net
The key advantage of using a SIL internal standard is its ability to compensate for variations during sample preparation and analysis. musechem.comnih.gov Any loss of the analyte during extraction, or fluctuations in the instrument's signal, will affect the internal standard to the same degree. nih.gov By measuring the ratio of the unlabeled analyte to the labeled internal standard, chemists can calculate the precise concentration of the analyte in the original sample with high accuracy and precision. wikipedia.orgimreblank.ch This approach effectively corrects for matrix effects, which are interferences from other components in a complex sample, and variations in instrument response. musechem.comcrimsonpublishers.com The use of SIL internal standards has significantly improved the reliability of quantitative analysis in diverse fields, from clinical chemistry to environmental monitoring. musechem.comnih.gov
Overview of Isotope-Labeled Bisphenol Analogs in Research
Bisphenols are a class of chemicals used in the production of polycarbonate plastics and epoxy resins. nih.govnih.gov Due to their widespread use, there is significant interest in monitoring their presence in the environment, food, and biological samples. nih.govnih.govrepec.org Isotope-labeled versions of various bisphenols, such as Bisphenol A (BPA), are crucial tools in this research. medchemexpress.comisotope.comosti.gov
Commonly used labeled bisphenols include those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C). crimsonpublishers.commedchemexpress.com For instance, BPA-¹³C₁₂ and deuterated BPA (like BPA-d₁₆) are frequently employed as internal standards for the quantification of BPA in complex matrices. isotope.comosti.gov These labeled analogs allow for the development of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect trace levels of bisphenols. crimsonpublishers.comepa.gov The use of these standards has been essential in studies assessing human exposure and understanding the environmental fate of this class of compounds. nih.govnih.gov
Rationale for Academic Research on Bisphenol A Dibenzyl Ether-¹³C₁₂
Bisphenol A Dibenzyl Ether is a derivative of BPA. impurity.com Like other bisphenol compounds and their derivatives, such as bisphenol A diglycidyl ether (BADGE), it can be found in various materials and may migrate into foodstuffs or the environment. repec.orgfao.orgfao.orgagriculturejournals.czresearchgate.net Consequently, there is a need for reliable analytical methods to detect and quantify its presence.
The rationale for the academic and commercial synthesis of Bisphenol A Dibenzyl Ether-¹³C₁₂ stems directly from the need for a highly specific internal standard for its unlabeled form. impurity.compharmaffiliates.com When analyzing for Bisphenol A Dibenzyl Ether in complex samples such as canned foods, indoor air, or environmental matrices, the presence of other compounds can interfere with the measurement, leading to inaccurate results. nih.govnih.gov
By using Bisphenol A Dibenzyl Ether-¹³C₁₂ as an internal standard in an isotope dilution mass spectrometry method, researchers can achieve the highest level of accuracy. wikipedia.org The labeled compound co-elutes with the native compound during chromatographic separation and exhibits identical behavior in the mass spectrometer's ion source, effectively canceling out matrix-induced signal suppression or enhancement. nih.govfoodriskmanagement.com This ensures that the quantification of Bisphenol A Dibenzyl Ether is precise and reliable, which is critical for exposure assessment and regulatory monitoring. The compound is described as an isotope-labeled analog of protected Bisphenol A, underscoring its role in advanced analytical methodologies. impurity.compharmaffiliates.com
Physicochemical Properties of Bisphenol A Dibenzyl Ether-¹³C₁₂
| Property | Value |
| Chemical Name | Bisphenol A Dibenzyl Ether-¹³C₁₂ |
| Synonyms | 2,2-Bis[4-(benzyloxy)phenyl]propane-¹³C₁₂; 4,4'-(1-Methylethylidene)bisphenol Dibenzyl Ether-¹³C₁₂ |
| Molecular Formula | C₁₇¹³C₁₂H₂₈O₂ |
| Molecular Weight | 420.44 g/mol |
| CAS Number | Not Available |
| Category | Stable Isotopes; Isotopic Labeled Analogues |
| Data sourced from Clearsynth and Pharmaffiliates. pharmaffiliates.comclearsynth.com |
Properties
Molecular Formula |
C₁₇¹³C₁₂H₂₈O₂ |
|---|---|
Molecular Weight |
420.44 |
Synonyms |
2,2-Bis[4-(benzyloxy)phenyl]propane-13C12; 4,4’-(1-Methylethylidene)bisphenol Dibenzyl Ether-13C12; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Bisphenol a Dibenzyl Ether 13c12
Synthetic Methodologies for Stable Isotope-Labeled Bisphenol Derivatives
The synthesis of Bisphenol A Dibenzyl Ether-¹³C₁₂ begins with the preparation of the ¹³C-labeled Bisphenol A (BPA) precursor. A common method involves the reaction of stable isotope-labeled phenol (B47542) (¹³C₆) with acetone. google.com Specifically, ¹³C₆-phenol and ¹³C₃-acetone can be reacted in the presence of a catalyst, such as concentrated sulfuric acid, often facilitated by an ionic liquid, to produce ¹³C₁₅-Bisphenol A. google.com The derivatization to its dibenzyl ether is then achieved through a Williamson ether synthesis. This involves reacting the ¹³C₁₂-BPA, where the labeling is on the two phenyl rings, with benzyl (B1604629) halide in the presence of a base.
Another synthetic route involves the reaction of Bisphenol A with benzyl chloride, catalyzed by sodium hydroxide. researchgate.net For the labeled compound, this would be adapted using ¹³C₁₂-Bisphenol A as the starting material. The reaction conditions, such as the concentration of the base, temperature, and reaction time, are critical parameters that influence the yield of the final product. researchgate.net
Isotopic Enrichment and Purity Assessment
Following synthesis, the isotopic enrichment and chemical purity of Bisphenol A Dibenzyl Ether-¹³C₁₂ must be thoroughly evaluated to ensure its suitability as an internal standard.
Determination of Isotopic Purity (e.g., 99 atom % ¹³C)
The isotopic purity, or the percentage of molecules containing the desired number of ¹³C atoms, is a critical parameter. An isotopic purity of 99 atom % ¹³C signifies that 99% of the carbon atoms at the labeled positions are ¹³C. This high level of enrichment is essential for minimizing isotopic interference from the unlabeled analyte. High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic enrichment. nih.gov By operating at a high mass resolution, HRMS can differentiate between ions of the ¹³C-labeled compound and any potential interferences, allowing for an accurate calculation of the isotopic enrichment from the observed ion intensities. nih.gov For instance, the isotopic purity of commercially available ¹³C₁₂-labeled Bisphenol A is often specified as 99 atom % ¹³C. isotope.comdphen1.com
Chemical Purity and Impurity Profiling
Chemical purity refers to the percentage of the desired compound in the final product, exclusive of isotopic variants. It is crucial to identify and quantify any chemical impurities that may have been introduced during synthesis or purification. A high chemical purity, often exceeding 99.0%, is desirable for analytical standards. google.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for purity assessment and impurity profiling. unam.mxresearchgate.net These methods allow for the separation and identification of any residual starting materials, by-products, or other contaminants. For example, a chemical purity of over 99.0% has been reported for stable isotope-labeled bisphenol A and its derivatives after separation and purification. google.com
Spectroscopic and Chromatographic Confirmation of Isotopic Incorporation and Structure
High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI) coupled to an Orbitrap mass analyzer, is instrumental in confirming the elemental composition of the molecule and its fragments. dphen1.com The accurate mass measurements provided by HRMS can verify the presence of the twelve ¹³C atoms in the molecule. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on the ¹³C₁₂-labeled compound can be compared to its unlabeled counterpart to confirm the location of the isotopic labels. dphen1.com
Analytical Methodologies Employing Bisphenol a Dibenzyl Ether 13c12
The Role of Bisphenol A Dibenzyl Ether-13C12 as an Internal Standard in Mass Spectrometry
The use of stable isotope-labeled compounds as internal standards is considered the gold standard in quantitative mass spectrometry. This compound, with its twelve carbon-13 atoms, is an ideal internal standard for the analysis of Bisphenol A Dibenzyl Ether.
Principle of Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample at the earliest stage of analysis. This labeled compound, often referred to as the internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment.
The key to IDMS is the measurement of the ratio of the signal intensity of the unlabeled analyte to the labeled internal standard using a mass spectrometer. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the two remains constant, allowing for highly accurate calculation of the original concentration of the analyte in the sample, even with incomplete sample recovery.
Mitigation of Matrix Effects and Instrumental Variability
One of the significant challenges in quantitative analysis, particularly with complex samples such as environmental or biological matrices, is the "matrix effect." This phenomenon occurs when other components in the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal and, consequently, inaccurate results.
By using this compound as an internal standard, the impact of matrix effects can be effectively mitigated. Since the internal standard co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects as the unlabeled compound. As a result, the ratio of the analyte to the internal standard remains unaffected by these interferences. Similarly, any fluctuations in the instrument's performance, such as variations in injection volume or detector response, will affect both the analyte and the internal standard equally, thus canceling out these sources of error and leading to more robust and reproducible measurements.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry is a widely used technique for the separation and detection of volatile and semi-volatile organic compounds. The analysis of bisphenol compounds, including Bisphenol A Dibenzyl Ether, by GC-MS often requires specific strategies to ensure optimal performance.
Derivatization Strategies for Enhanced Volatility and Detection
While Bisphenol A itself often requires derivatization to increase its volatility and improve its chromatographic behavior for GC-MS analysis, Bisphenol A Dibenzyl Ether is a "protected" form of Bisphenol A. The hydroxyl groups of Bisphenol A are etherified with benzyl (B1604629) groups, which significantly increases its volatility and thermal stability, making it more amenable to direct GC-MS analysis without the need for further derivatization. The use of this compound as an internal standard would follow the same principle, as it is also a derivatized form. This pre-derivatized nature simplifies sample preparation and avoids potential variability and incompleteness associated with derivatization reactions.
Optimization of Chromatographic Separation Parameters
Achieving good chromatographic separation is crucial for accurate quantification. For the analysis of Bisphenol A Dibenzyl Ether using its 13C12-labeled internal standard, the GC method must be optimized to ensure that the analyte and the internal standard are well-separated from other matrix components, although they will largely co-elute.
Key parameters for optimization include the choice of the capillary column, the temperature program of the GC oven, the carrier gas flow rate, and the injection mode. A non-polar or medium-polarity column is typically suitable for this type of compound. The oven temperature program is carefully ramped to provide sufficient separation of the target analyte from potential interferences while ensuring a reasonable analysis time and sharp peak shapes.
Table 1: Illustrative GC-MS Parameters for Bisphenol A Dibenzyl Ether Analysis
| Parameter | Example Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
Note: These are example parameters and would require optimization for specific instrumentation and sample matrices.
Mass Spectrometric Detection Modes (e.g., Selected Ion Monitoring, Selected Reaction Monitoring)
For enhanced sensitivity and selectivity, mass spectrometers are often operated in specific detection modes rather than in full-scan mode.
Selected Ion Monitoring (SIM) is a widely used mode in GC-MS. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and its internal standard. By focusing on these characteristic ions, the signal-to-noise ratio is significantly improved, allowing for much lower detection limits compared to scanning the entire mass range. For Bisphenol A Dibenzyl Ether and its 13C12-labeled standard, specific fragment ions that are unique and abundant would be chosen for monitoring.
Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), is a technique used with tandem mass spectrometry (MS/MS) that offers even greater selectivity. In SRM, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This two-stage filtering process drastically reduces background noise and chemical interference.
Table 2: Example SIM and SRM Ions for Bisphenol A Dibenzyl Ether and Its 13C12-Internal Standard
| Compound | Mode | Precursor Ion (m/z) | Product/Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Bisphenol A Dibenzyl Ether | SIM | - | [Value] | [Value] |
| This compound | SIM | - | [Value+12] | [Value+12] |
| Bisphenol A Dibenzyl Ether | SRM | [Value] | [Value] | [Value] |
| This compound | SRM | [Value+12] | [Value] | [Value] |
Note: The specific m/z values are illustrative and would need to be determined experimentally based on the fragmentation pattern of the compounds.
By employing these advanced analytical methodologies with this compound as an internal standard, researchers can achieve highly accurate and reliable quantification of Bisphenol A Dibenzyl Ether in a variety of complex samples.
Sample Preparation Techniques Facilitated by Isotopic Standards
Clean-up Procedures and Interference Removal
Until research focusing on the analysis of Bisphenol A Dibenzyl Ether and the application of its 13C12-labeled internal standard is published, a comprehensive and scientifically rigorous article on this specific topic cannot be generated.
Method Validation Parameters and Performance Characteristics
Method validation ensures that an analytical procedure is suitable for its intended purpose. For methods employing this compound, this involves establishing a series of performance parameters to guarantee the reliability of the analytical data.
Linearity and Calibration Curve Establishment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. When using this compound as an internal standard, a calibration curve is established by analyzing a series of standards containing known concentrations of the target analyte (e.g., Bisphenol A) and a constant concentration of the labeled internal standard.
The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. The use of an isotopically labeled internal standard like this compound helps to correct for variations in instrument response and sample preparation, leading to a more robust and linear calibration. For instance, in the analysis of Bisphenol A (BPA) in tuna, a calibration curve was constructed using working standards and Bisphenol-A-(diphenyl-13C12) as the internal standard. fda.gov The linearity is typically evaluated by the coefficient of determination (r²), with a value close to 1.0 indicating a strong linear relationship. In studies analyzing environmental estrogens, linearity was assessed over the working range using multiple calibration levels, and the random distribution of residuals confirmed the suitability of the linear model. dphen1.com
Table 1: Example Calibration Curve Data for BPA Analysis using an Isotopic Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 0.5 | 15,000 | 300,000 | 0.05 |
| 1.0 | 31,000 | 305,000 | 0.10 |
| 5.0 | 155,000 | 302,000 | 0.51 |
| 10.0 | 308,000 | 298,000 | 1.03 |
| 25.0 | 760,000 | 301,000 | 2.52 |
| 50.0 | 1,510,000 | 299,000 | 5.05 |
| 100.0 | 3,050,000 | 303,000 | 10.07 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. fudschem.comnih.gov The use of this compound in isotope dilution methods significantly enhances sensitivity, allowing for very low detection and quantification limits.
These limits are crucial for assessing human exposure to trace levels of environmental contaminants. For example, in a method for analyzing BPA in tuna utilizing Bisphenol-A-(diphenyl-13C12), the established LOD and LOQ were 2 ng/g and 6 ng/g, respectively. fda.gov Another study on environmental estrogens in food crops, which used ¹³C₁₂-bisphenol A, reported method LODs ranging from 0.01 to 0.20 µg/kg and LOQs from 0.04 to 0.60 µg/kg. nih.gov In the analysis of indoor air for phenolic xenoestrogens, a quantification limit of 0.1 ng/m³ was achieved using a stable isotope dilution technique with ¹³C₁₂-BPA. nih.govdphen1.com
Table 2: Reported LOD and LOQ Values in Various Studies
| Analyte | Matrix | Internal Standard | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Bisphenol A | Tuna | Bisphenol-A-(diphenyl-13C12) | 2 ng/g | 6 ng/g | fda.gov |
| Environmental Estrogens | Food Crops | (13)C12-Bisphenol A | 0.01-0.20 µg/kg | 0.04-0.60 µg/kg | nih.gov |
| Phenolic Xenoestrogens | Indoor Air | 13C12-BPA | - | 0.1 ng/m³ | nih.govdphen1.com |
| Bisphenol A | Human Plasma | - | 0.1 ng/mL | - | nih.gov |
Accuracy and Precision Assessment (Recovery Studies)
Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements. In analytical chemistry, accuracy is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements.
The use of an isotopically labeled internal standard like this compound is a hallmark of the isotope dilution method, which is considered a gold standard for accuracy. This is because the internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, effectively correcting for any losses or matrix-induced signal suppression or enhancement.
In a study analyzing BPA in tuna, the method was validated at three fortification levels, yielding recoveries between 80% and 103% and RSD values from 1% to 12%. fda.gov
For the analysis of phenolic compounds in indoor air, recoveries ranged from 87.0% to 101.9% with a standard deviation of 0.2% to 4.6%. nih.govdphen1.com
A method for determining environmental estrogens in food crops reported recoveries greater than 90% for spiked analytes. nih.gov
In human plasma analysis, recoveries for BPA were above 70.0% with a standard deviation of less than 5.0%. nih.gov
Table 3: Summary of Accuracy (Recovery) and Precision (RSD) Data
| Matrix | Recovery (%) | Precision (%RSD) | Reference |
|---|---|---|---|
| Canned Tuna | 80 - 103 | 1 - 12 | fda.gov |
| Indoor Air | 87.0 - 101.9 | 0.2 - 4.6 (as %SD) | nih.govdphen1.com |
| Food Crops | > 90 | Not Specified | nih.gov |
| Human Plasma | > 70 | < 5.0 (as %SD) | nih.gov |
Evaluation of Selectivity and Specificity
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix, such as impurities, degradants, or other related compounds. Specificity is the ultimate degree of selectivity, ensuring the method measures only the target analyte.
Analytical methods that pair a highly selective separation technique like liquid chromatography (LC) or gas chromatography (GC) with a highly specific detection technique like mass spectrometry (MS) offer excellent selectivity. The use of this compound as an internal standard further enhances specificity in mass spectrometric detection. Since the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography. However, the mass spectrometer can distinguish between the two based on their mass-to-charge (m/z) ratio difference, which is 12 mass units in this case. This stable isotope dilution mass spectrometry (IDMS) approach is considered highly selective and is effective at minimizing interferences from the sample matrix. nih.govdphen1.com This is particularly important for ubiquitous compounds like BPA, where external contamination can be a significant issue during analysis. nih.gov The ability to selectively monitor for the specific m/z of both the analyte and its labeled standard ensures that the quantification is not affected by co-eluting matrix components that may share some fragment ions but not the specific parent ion mass.
Applications of Bisphenol a Dibenzyl Ether 13c12 in Environmental Analytical Studies
Quantification of Bisphenol A and Related Compounds in Diverse Environmental Matrices
The use of stable isotope-labeled standards like Bisphenol A-13C12 is fundamental for the accurate quantification of BPA and its structural analogs across a wide range of environmental media. nih.govnih.gov The benzyl (B1604629) ether groups in Bisphenol A Dibenzyl Ether-13C12 represent a "protected" form of BPA, which can be relevant in certain analytical workflows, particularly those involving derivatization to enhance chromatographic performance. pharmaffiliates.com
Water bodies, including rivers and wastewater effluents, are significant reservoirs and transport pathways for BPA. nih.govnih.gov The concentrations can vary widely, from nanograms per liter (ng/L) in surface waters to micrograms per liter (µg/L) in untreated wastewater. nih.govoup.com Isotope dilution methods using standards like ¹³C₁₂-BPA are essential for achieving the low detection limits and high accuracy needed for this type of analysis. nih.govdphen1.com For instance, studies have successfully used ¹³C₁₂-BPA as a surrogate standard to achieve average recoveries greater than 95% in river water analysis, allowing for the reliable detection of BPA at parts-per-trillion levels. nih.gov Wastewater treatment plants (WWTPs) are a major focus, and labeled standards are used to measure BPA concentrations in both the liquid effluent and the solid sludge, providing crucial data on removal efficiency and environmental discharge. mdpi.comresearchgate.netoup.com
Table 1: Reported Concentrations of Bisphenol A in Water Samples This table presents typical concentration ranges of Bisphenol A (BPA) found in various water matrices, as determined by analytical methods that rely on isotopically labeled standards for quantification.
| Water Matrix | Concentration Range (ng/L) | Reference |
|---|---|---|
| River Water | 1 - 230 | nih.gov |
| Wastewater Influent | 330 - 910,000 | oup.com |
| Wastewater Effluent | 31 - 49,900 | oup.com |
| Bottled Water | 200 - 300 | researchgate.net |
Sediments and soils act as significant sinks for bisphenols, leading to the accumulation of these compounds over time. nih.govmdpi.com The complexity of these solid matrices, with their high content of organic matter and potential for interfering substances, makes accurate quantification challenging. ncku.edu.tw Extraction procedures can be harsh, leading to variable analyte recovery. The use of a labeled internal standard like Bisphenol A Dibenzyl Ether-¹³C₁₂ is therefore critical to compensate for these matrix effects and extraction inefficiencies. Studies have reported BPA concentrations in sediments ranging from a few nanograms to tens of thousands of micrograms per kilogram. nih.govnih.gov Similarly, agricultural and urban soils have been shown to contain significant levels of BPA, often due to the application of sewage sludge or irrigation with treated wastewater. nih.govmdpi.com
Table 2: Reported Concentrations of Bisphenol A in Sediment and Soil Samples This table shows representative concentration ranges of Bisphenol A (BPA) in solid environmental matrices. The accuracy of these measurements is heavily dependent on the use of isotope dilution techniques.
| Solid Matrix | Concentration Range (µg/kg, dry weight) | Reference |
|---|---|---|
| Freshwater Sediment | 0.7 - 177,000 | nih.gov |
| Sewage Sludge | 10 - >100,000 | nih.gov |
| Agricultural/Urban Soil | <10 - 150 | nih.gov |
| Landfill Soil | 21.3 | mdpi.com |
While less volatile than other pollutants, bisphenols are present in the atmosphere, typically associated with particulate matter, and can accumulate in indoor and outdoor dust. aminer.cnnih.gov Dust serves as a significant route of human exposure, especially for toddlers. researchgate.netnih.gov Analysis of BPA in dust is complicated by the complex organic matrix. Isotope dilution is the preferred method for generating reliable data on BPA concentrations in these media. nih.gov Research has found BPA in the vast majority of dust samples analyzed, with concentrations that can reach several micrograms per gram. researchgate.netnih.gov
Table 3: Reported Concentrations of Bisphenol A in Air and Dust Samples This table summarizes reported concentrations of Bisphenol A (BPA) in dust and air. Accurate determination in these complex matrices necessitates the use of stable isotope-labeled internal standards.
| Matrix | Concentration Range | Reference |
|---|---|---|
| Indoor Dust | <0.5 ng/g - 10,200 ng/g | researchgate.net |
| Indoor Dust (Urban) | Median: 311 - 556 ng/g | nih.gov |
| Outdoor Dust (Urban) | Median: 341 - 432 ng/g | nih.gov |
| Outdoor Air | up to 1,100,000 pg/m³ | nih.gov |
Tracing Environmental Distribution and Transport Mechanisms of Bisphenol Analogs
Understanding how bisphenols move through the environment—from sources like landfills and wastewater outlets into rivers, groundwater, and soil—is crucial for predicting environmental fate and exposure. aminer.cn While stable isotope tracers can be intentionally released into a system to track pathways, this is not a documented application for Bisphenol A Dibenzyl Ether-¹³C₁₂. nih.govacs.org
Contribution to Environmental Monitoring Programs and Assessment of Contaminant Levels
Large-scale environmental monitoring programs, such as those conducted by government agencies like the US Environmental Protection Agency (EPA) and Environment and Climate Change Canada (ECCC), are essential for assessing long-term trends in pollution and the effectiveness of regulations. canada.caepa.govcdc.gov These programs collect and analyze thousands of samples from across the country to build a picture of chemical contamination. nih.gov
The contribution of Bisphenol A Dibenzyl Ether-¹³C₁₂ to these programs is as a critical component of the standardized analytical methods used. To ensure that data are comparable over many years and between different laboratories, it is vital to use robust and highly accurate analytical techniques. Isotope dilution mass spectrometry, which requires stable isotope-labeled standards, is the methodology of choice for this reason. mdpi.comresearchgate.net By enabling the consistent and accurate quantification of BPA in diverse and complex samples, these labeled standards ensure the integrity of the entire monitoring program. The resulting high-quality data is what allows regulators to assess contaminant levels against environmental quality guidelines, identify pollution hotspots, track the effectiveness of actions taken to reduce emissions, and protect public and environmental health. canada.cacdc.gov
Applications of Bisphenol a Dibenzyl Ether 13c12 in Biological and Biomonitoring Studies
Quantification of Bisphenol A and Related Compounds in Biological Matrices
The use of isotopically labeled internal standards, such as Bisphenol A Dibenzyl Ether-13C12, is paramount for achieving accurate and reliable quantification of BPA and its derivatives in complex biological samples. This is primarily due to the ability of the labeled standard to mimic the behavior of the analyte of interest throughout the analytical process, from extraction to detection, thereby compensating for any potential losses or matrix-induced signal suppression or enhancement.
Human Biomonitoring (e.g., Urine, Plasma, Saliva, Breast Milk, Serum)
Human biomonitoring studies are essential for assessing the extent of human exposure to environmental chemicals like BPA. nih.gov The presence of BPA has been detected in a wide array of human biological matrices, including urine, blood (plasma and serum), saliva, and breast milk. nih.gov The concentrations of BPA can vary significantly between these matrices, with urine generally exhibiting the highest levels. nih.gov
The utilization of Bisphenol A-(diphenyl-13C12) as an internal standard has been instrumental in developing robust analytical methods for quantifying BPA in these matrices. pica-berlin.dedphen1.com For instance, a study involving 318 mother-neonate pairs in Korea detected BPA in 79.5-100% of maternal and fetal samples, which included maternal serum, urine, placenta, breast milk, cord serum, and neonatal urine. nih.gov The median concentrations of BPA were found to be highest in neonatal urine (4.75 ng/mL) and maternal urine (2.86 ng/mL), followed by cord serum (1.71 ng/mL), maternal serum (1.56 ng/mL), breast milk (0.74 ng/mL), and placenta (0.53 ng/g). nih.gov
Interactive Data Table: Median BPA Concentrations in Human Biological Matrices
| Sample Type | Median BPA Concentration |
|---|---|
| Neonatal Urine | 4.75 ng/mL |
| Maternal Urine | 2.86 ng/mL |
| Cord Serum | 1.71 ng/mL |
| Maternal Serum | 1.56 ng/mL |
| Breast Milk | 0.74 ng/mL |
This table presents the median concentrations of Bisphenol A (BPA) found in various biological samples from mother-neonate pairs. The data highlights the widespread presence of BPA and its varying levels across different bodily fluids and tissues.
The use of labeled internal standards is crucial for overcoming the challenges associated with the low concentrations of BPA typically found in these samples and the potential for contamination during sample handling and analysis. dphen1.com
Food and Dietary Samples (e.g., Tuna, Infant Formula)
Food is considered a primary source of human exposure to BPA due to its use in food packaging materials like polycarbonate plastics and epoxy resins. pica-berlin.deisotope.com Consequently, the accurate measurement of BPA in various foodstuffs is of high importance for exposure assessment. Bisphenol A-(diphenyl-13C12) has been successfully employed as an internal standard to quantify BPA in a range of canned food items. pica-berlin.de A study demonstrated the ability to detect BPA at a limit of 1 ppb in all analyzed matrices, highlighting the method's sensitivity. pica-berlin.de
The analysis of plant-based beverages revealed the presence of BPA in 32% of the samples, with concentrations ranging from 1.0 to 18.70 ng/mL. nih.gov Another study focusing on canned foods reported the detection of BPA in various samples, including tuna. nih.gov The use of an internal standard like this compound is critical in these analyses to account for the complex food matrices that can interfere with the quantification. pica-berlin.de
Mechanistic Investigations of Bisphenol Metabolism Using Isotopic Tracers
Isotopically labeled compounds are invaluable tools for elucidating the metabolic fate of xenobiotics like BPA. By tracing the labeled atoms, researchers can identify metabolic intermediates and final products, thereby mapping the biotransformation pathways.
Identification of Metabolic Intermediates and Products
Studies utilizing isotopically labeled BPA have been instrumental in identifying its metabolites. In humans, BPA is primarily metabolized to BPA-glucuronide (BPA-G), which is then excreted in the urine. health.state.mn.us However, other metabolites have also been identified. For example, research has shown that BPA can be hydroxylated to form 3-hydroxy-BPA, which can be further oxidized to the potentially toxic BPA-3,4-quinone. acs.org Another identified metabolite is hydroxycumyl alcohol. acs.org The use of 13C-labeled BPA allows for the unambiguous identification of these metabolites in complex biological mixtures using techniques like mass spectrometry.
Pharmacokinetic and Toxicokinetic Studies (Focus on Distribution and Elimination Pathways)
Pharmacokinetic and toxicokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. The use of isotopically labeled compounds like deuterated BPA (d6-BPA) and 13C12-BPA has been central to these investigations. nih.govepa.gov
In a human study where subjects were administered a single oral dose of d6-BPA, the maximum serum concentration of total d6-BPA was reached in about 1.1 hours. nih.gov The elimination half-life for total d6-BPA was found to be 6.4 hours. nih.gov Notably, 84-109% of the administered dose was recovered in the urine, indicating efficient elimination. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of d6-BPA after Oral Administration
| Parameter | Value |
|---|---|
| Tmax (total d6-BPA) | 1.1 ± 0.50 h |
| Tmax (unconjugated d6-BPA) | 1.3 ± 0.52 h |
| Cmax (total d6-BPA) | 1711 nM (390 ng/ml) |
| Cmax (unconjugated d6-BPA) | 6.5 nM (1.5 ng/ml) |
| Elimination Half-life (total d6-BPA) | 6.4 ± 2.0 h |
| Elimination Half-life (unconjugated d6-BPA) | 6.2 ± 2.6 h |
This table summarizes the key pharmacokinetic parameters of deuterated Bisphenol A (d6-BPA) in humans following a single oral dose. The data illustrates the rapid absorption and elimination of BPA.
Studies have also investigated the toxicokinetics of BPA in different species and under various exposure scenarios, such as in pregnant sheep, to understand fetal exposure. nih.govnih.gov These studies have highlighted differences in the half-life and clearance of BPA and its analogs, emphasizing the need for chemical-specific kinetic data. nih.gov The use of physiologically based pharmacokinetic (PBPK) models, often developed using data from studies with labeled BPA, helps in extrapolating findings from animals to humans and in understanding the dosimetry of BPA across different life stages. frontiersin.org
Q & A
Q. What are the established synthetic pathways for Bisphenol A Dibenzyl Ether-13C12, and how can purification efficiency be optimized?
this compound is synthesized via nucleophilic substitution or etherification reactions. For example, a validated protocol involves reacting isotopically labeled bisphenol A derivatives with benzyl halides under inert conditions. Purification typically employs column chromatography with a petroleum ether:ethyl acetate gradient (e.g., 10:1 ratio), yielding 45% as a white solid. Characterization via ¹H NMR (400 MHz, CDCl₃) confirms structural integrity, with peaks at δ 7.50–7.28 (aromatic protons) and δ 5.20 (benzyl ether linkages) . Optimizing solvent polarity and gradient elution improves purity (>98%) for isotopic tracing applications.
Q. How is this compound utilized as an internal standard in environmental or pharmacological assays?
The ¹³C-labeled isotopologue is used to correct for matrix effects and ionization efficiency in mass spectrometry. For instance, in serum analysis, it serves as an internal standard for quantifying unlabeled analogs via isotope dilution. Key parameters include matching retention times and ensuring isotopic purity (>99%) to avoid cross-signal interference. Calibration curves using spiked matrices (e.g., human serum) validate linearity (R² > 0.995) across 0.1–100 ng/mL ranges .
Q. What analytical techniques are critical for characterizing isotopic purity and structural stability of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. HRMS confirms the molecular ion cluster (e.g., m/z 655.5704/657.5683 for hexabrominated analogs) and isotopic enrichment (>99% ¹³C). NMR (¹H, ¹³C) identifies functional groups and monitors degradation (e.g., ether bond cleavage under acidic conditions). Accelerated stability studies (40°C/75% RH for 6 months) assess structural integrity, with data analyzed via ANOVA to identify degradation pathways .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives with improved thermal stability?
A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 5 mol% K₂CO₃, DMF) that maximize yield (82%) while minimizing byproducts. Contradictions in data (e.g., lower yields at higher catalyst loads) are resolved via residual analysis, revealing solvent-catalyst interactions. Validation experiments confirm reproducibility (RSD < 5%) .
Q. What methodologies resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?
Discrepancies in bioavailability (e.g., higher in vitro absorption vs. low in vivo excretion) are addressed using physiologically based pharmacokinetic (PBPK) modeling. Parameters like tissue-blood partition coefficients and enzyme kinetics are calibrated against isotopic tracer data. Bayesian statistics integrate conflicting datasets, identifying enterohepatic recirculation as a key factor. Cross-species extrapolation is validated via allometric scaling .
Q. How can AI-driven simulations enhance the prediction of this compound’s environmental fate?
Machine learning models (e.g., random forests) trained on physicochemical properties (logP, pKa) and degradation half-lives predict partitioning in soil-water systems. COMSOL Multiphysics integrates these models to simulate long-term persistence under varying pH and microbial activity. Sensitivity analysis identifies hydrolysis rate (k_hyd) as the dominant variable, guiding experimental prioritization .
Methodological Frameworks
Q. What theoretical frameworks guide the design of isotopic tracer studies using this compound?
Studies align with the "mass balance" framework, where isotopic enrichment quantifies metabolite flux. For example, in endocrine disruption research, tracer kinetics are modeled using compartmental analysis, with rate constants derived from nonlinear regression. Methodological assumptions (e.g., steady-state metabolism) are tested via residual plots and Akaike information criterion (AIC) comparisons .
Q. How do researchers reconcile divergent data on the compound’s estrogenic activity across cell lines?
Contradictory EC₅₀ values (e.g., MCF-7 vs. HeLa cells) are analyzed using receptor-binding assays and transcriptional activation studies. Dose-response curves are normalized to cell viability (MTT assay) and co-regulator recruitment (ChIP-seq). Meta-analysis via random-effects models accounts for inter-laboratory variability, revealing cell-specific ERα expression levels as a confounding factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
